REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:18][CH2:19][CH:20]([OH:22])[CH3:21])[C:5]2[O:9][C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[Cl:16])=[N:7][C:6]=2[CH:17]=1.CO.O>CC(C)=O.ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[C:5]2[O:9][C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[Cl:16])=[N:7][C:6]=2[CH:17]=1
|
Name
|
|
Quantity
|
30.2 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C2=C(N=C(O2)C2=C(C=CC=C2)Cl)C1)CCC(C)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetone was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
WASH
|
Details
|
washed with 0.1 N sulfuric acid until colorless and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 8.68 g of crude product, which
|
Type
|
FILTRATION
|
Details
|
filtered through 260 g of silica gel
|
Type
|
CUSTOM
|
Details
|
5.94 g were recovered
|
Type
|
CUSTOM
|
Details
|
crystallized from di-isopropyl ether
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C2=C(N=C(O2)C2=C(C=CC=C2)Cl)C1)CCC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.76 g | |
YIELD: PERCENTYIELD | 65.8% | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |